1,3-Diazepane-2-thione

描述

Significance of Heterocyclic Thiones in Contemporary Chemical Science

Heterocyclic thiones, a class of organic compounds characterized by a heterocyclic ring containing an exocyclic carbon-sulfur double bond (C=S), are of considerable importance in modern chemistry. researchgate.net Their significance stems from their diverse coordination chemistry and wide range of applications. researchgate.netresearchgate.net These compounds can act as versatile ligands, binding to metal ions through their sulfur and nitrogen atoms, which allows for the formation of a variety of coordination complexes with unique properties. researchgate.netrsc.org

The reactivity of the thione group, including its ability to undergo thione-thiol tautomerism, further enhances the utility of these compounds in organic synthesis. ontosight.ai In medicinal chemistry, heterocyclic thiones are recognized as privileged structures, meaning they are molecular frameworks that are frequently found in biologically active compounds. researchgate.netnih.govnih.gov They have been investigated for a range of biological activities, including antimicrobial and antifungal properties. ontosight.aiontosight.ai Furthermore, in materials science, these compounds are utilized in the development of novel materials, such as gold nanoparticles, where they act as stabilizing ligands. rsc.org

Historical Trajectories and Milestones in 1,3-Diazepane-2-thione Investigations

The first synthesis of this compound was reported in 1949, involving the reaction of tetramethylenediamine with carbon disulfide in the presence of a base. ontosight.ai Early research focused on its fundamental chemical properties and synthesis. Over the years, investigations into this compound and its derivatives have expanded significantly. A notable area of research has been its use as a ligand in coordination chemistry. Studies have explored the formation of complexes with various metals, including silver, copper, tungsten, molybdenum, and cadmium. rsc.orgrsc.orgresearchgate.net These studies have revealed the compound's ability to form diverse structural motifs, from discrete monomeric species to polymeric chains. rsc.orgresearchgate.net

Current Research Landscape and Emerging Directions for this compound Studies

The current research landscape for this compound is vibrant and multifaceted. In medicinal chemistry, the 1,3-diazepine scaffold is considered a privileged structure for drug discovery, with applications in designing enzyme inhibitors and G-protein coupled receptor (GPCR) ligands. researchgate.netnih.gov While much of the focus has been on the broader class of 1,3-diazepines, the thione derivative continues to be explored for potential biological activities. ontosight.aiontosight.ai For instance, platinum(II) complexes incorporating this compound have been investigated as potential anticancer agents. google.com

In the field of materials science, recent research has demonstrated the use of N-heterocyclic thiones, including derivatives of this compound, as versatile halogen-bond acceptors and in the stabilization of gold nanoparticles. rsc.orgiucr.orgiucr.org An emerging area of interest is the use of heterocyclic thiones in the synthesis of stable radical anions, which could have applications in catalysis and materials with unique electronic properties. nih.gov Furthermore, the reactivity of the thione group is being exploited in novel synthetic methodologies, such as anodic desulfurization to create other important heterocyclic structures like imidazoles. acs.org Future research is likely to continue exploring the synthesis of novel derivatives, their coordination chemistry, and their application in the development of new functional materials and therapeutic agents.

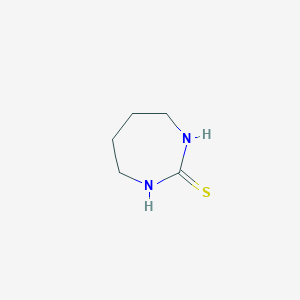

Structure

2D Structure

属性

IUPAC Name |

1,3-diazepane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJLVKBAMJHNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=S)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205609 | |

| Record name | 1,3-Diazepin-2-thione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5700-04-9 | |

| Record name | Hexahydro-2H-1,3-diazepine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5700-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diazepin-2-thione, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005700049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diazepin-2-thione, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diazepane-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 1,3 Diazepane 2 Thione

Established Synthetic Pathways for 1,3-Diazepane-2-thione

The synthesis of this compound, also known as hexahydro-1,3-diazepin-2-thione, is primarily achieved through cyclization reactions that form the seven-membered ring. ontosight.ai The most common methods involve the reaction of a suitable four-carbon diamine precursor with a source of the thiocarbonyl group. ontosight.aiontosight.ai

Carbon Disulfide Mediated Cyclization Reactions of Diamines

A prevalent and direct method for synthesizing this compound is the reaction of 1,4-diaminobutane (B46682) (tetramethylenediamine) with carbon disulfide. ontosight.ai This reaction is a classic example of thiourea (B124793) formation coupled with cyclization. The process involves the nucleophilic attack of the amine groups on the carbon of carbon disulfide, followed by intramolecular cyclization to yield the stable seven-membered ring. This type of reaction is a general strategy for producing various cyclic thioureas, such as benzimidazole-2-thiones, from appropriate diamine precursors. nih.gov The reaction is typically carried out in the presence of a base. ontosight.ai

| Reactant 1 | Reactant 2 | Key Features | Product |

| 1,4-Diaminobutane | Carbon Disulfide (CS₂) | Base-mediated condensation and cyclization. | This compound |

Cyclization Products Derived from Isothiocyanatoamines

An alternative strategy for forming the this compound ring system involves the intramolecular cyclization of a linear precursor already containing the isothiocyanate group. For instance, related cyclic thioureas can be synthesized from precursors like 1-(2-isothiocyanatoethyl) thiourea, which is formed by reacting ethylenebisisothiocyanate with an ammonia (B1221849) solution. mdpi.com This intermediate can then be cyclized to produce a six-membered ring, 1,3,5-triazepane-2,4-dithione. mdpi.com By analogy, a suitably substituted isothiocyanatoamine with a four-carbon chain could serve as a precursor to this compound, cyclizing upon itself to form the target heterocycle.

Functionalization and Advanced Derivatization Strategies

The this compound molecule possesses an ambident thioureide moiety, which allows for functionalization at either the sulfur or nitrogen atoms. worldwidejournals.com The compound exists in a tautomeric equilibrium between the thione (C=S) and thiol (-C(SH)=) forms, which influences its reactivity. ontosight.aiasianpubs.org This dual reactivity is central to its use as an intermediate in synthesizing a variety of derivatives.

Alkylation Reactions of the Thione Moiety

Alkylation is a primary method for functionalizing this compound. Due to the presence of nucleophilic nitrogen and sulfur atoms, reactions with electrophiles like alkyl halides can potentially lead to N- or S-alkylation. nih.gov However, S-alkylation is frequently observed, consistent with the behavior of other cyclic thioureas. asianpubs.orgnih.gov The reaction of this compound with various alkylating agents leads to the formation of 2-(alkylthio)-1,3-diazepane derivatives. This S-alkylation transforms the thione into a thioether, which can be a versatile intermediate for further modifications. For example, analogous alkylations on other diazepine (B8756704) thiones, such as 1-aryl-2,3-benzodiazepine-4(3H,5H)thiones, have been shown to readily occur at the sulfur atom. osi.lv

Reactions with Alpha-Halocarboxylic Acids and their Esters

A specific and significant class of alkylating agents for this compound are α-halocarboxylic acids and their corresponding esters. researchgate.netwikipedia.org These bifunctional reagents contain both a reactive halide and a carbonyl group. The reaction typically proceeds via S-alkylation, where the sulfur atom of the thione displaces the halide from the α-carbon of the acid or ester. researchgate.net This reaction has been studied in detail and provides a direct route to S-substituted derivatives containing a carboxylic acid or ester functional group, which can be used in subsequent peptide synthesis or for the construction of more elaborate heterocyclic systems. researchgate.net

| Thione Substrate | Alkylating Agent | Product Type | Significance |

| This compound | α-Haloacetic Acid | 2-[(Carboxymethyl)thio]-1,3-diazepane | Introduces a carboxylic acid moiety. |

| This compound | Ethyl Bromoacetate | 2-[(Ethoxycarbonylmethyl)thio]-1,3-diazepane | Introduces an ester functionality. |

Formation of Substituted Diazepane Derivatives

The initial products from S-alkylation serve as intermediates for a wide array of substituted diazepane derivatives. For example, the S-alkylation of related benzodiazepine (B76468) thiones with bromoethanones yields S-substituted products that can undergo subsequent intramolecular cyclization to form novel fused thieno[2,3-d] ontosight.aibenzodiazepine systems. osi.lv Similarly, the derivatives obtained from the reaction with α-halocarboxylic acids can be further modified. The resulting carboxylic acid or ester group can be converted into amides, reduced to alcohols, or used in cyclocondensation reactions to build fused-ring structures onto the diazepane core, demonstrating the versatility of this compound as a scaffold in heterocyclic chemistry.

Role of this compound as a Versatile Synthetic Intermediate

This compound, also known as Hexahydro-1,3-diazepin-2-thione, is a cyclic thiourea derivative with the molecular formula C5H10N2S. ontosight.ainih.gov The core structure consists of a saturated seven-membered ring containing two nitrogen atoms at positions 1 and 3, and a thione group at the 2-position. ontosight.ai This arrangement provides multiple reactive sites, enabling its use in a variety of chemical transformations and making it a crucial precursor for diverse applications, notably in the pharmaceutical and agrochemical sectors. ontosight.aiontosight.ai

Standard synthesis of the parent compound can be achieved through methods such as the reaction of tetramethylenediamine with carbon disulfide or the condensation of suitable diamines with thiourea. ontosight.aiontosight.ai Its utility as a synthetic intermediate is enhanced by the reactivity of the thione group and the nitrogen atoms within the ring, allowing for extensive derivatization and the construction of intricate molecular architectures. researchgate.net

Precursor in Complex Pharmaceutical Synthesis

The this compound scaffold is a key component in the synthesis of complex pharmaceutical compounds, including potential anti-tumor and anticonvulsant agents. nih.gov The thione's ability to coordinate with metal ions has been exploited in the development of novel metallodrugs.

A notable example is the synthesis of platinum(II) complexes intended for use as anticancer agents. The compound cis-bis(triethylphosphine)di(1,3-diazepane-thione)platinum(II) has been specifically identified as a potential therapeutic agent. google.com In this complex, the this compound ligand coordinates to the platinum(II) central atom, demonstrating its role as a critical building block in creating advanced, targeted therapies. google.com

Furthermore, the diazepine ring system is integral to the synthesis of fused heterocyclic compounds with significant biological activity. Research has led to the creation of a series of thiazolo[3,2-a] Current time information in Bangalore, IN.ontosight.aidiazepine analogues which have been evaluated for their anticonvulsant properties. nih.gov These complex molecules are synthesized using a diazepine-based precursor and exhibit potent activity in various seizure models. For instance, specific halogenated derivatives have shown high levels of protection against seizures induced by pentylenetetrazole (PTZ) and bicuculline. nih.gov

Table 1: Anticonvulsant Activity of Selected Thiazolo[3,2-a] Current time information in Bangalore, IN.ontosight.aidiazepine Analogues

| Compound Name | Protection vs. PTZ-induced seizures | Protection vs. MES-induced tonic extension | Protection vs. Picrotoxin-induced convulsions |

| (E)-2-bromo-6,7-dihydro-thiazolo[3,2-a] Current time information in Bangalore, IN.ontosight.aidiazepine-8(5H)-thione | 100% | 70% | 70% |

| 3-chloro-benzo[d]thiazolo[5,2-a] nih.govguidechem.comdiazepin-10-one | 100% | 33% | 66% |

| 4-chloro-benzo[d]oxazolo[5,2-a] nih.govguidechem.comdiazepin-10-one | 100% | 70% | 100% |

| Data sourced from a study on new thiazolo[3,2-a] Current time information in Bangalore, IN.ontosight.aidiazepine analogues. nih.gov |

Intermediate in Agrochemical Development

In the field of agrochemicals, this compound and its derivatives are investigated for their potential as active ingredients, particularly due to their inherent antimicrobial and antifungal properties. ontosight.aiontosight.aiontosight.ai The development of effective and novel fungicides is a critical area of agricultural research, and heterocyclic thiones are a promising class of compounds.

While direct examples of commercial agrochemicals based on the this compound skeleton are not widely documented, extensive research into structurally similar compounds highlights the importance of the cyclic thione moiety. For instance, derivatives of 1,3,5-thiadiazine-2-thione, which is structurally analogous to the diazepine thione, have been synthesized and shown to possess significant fungicidal activity. researchgate.netresearchgate.net These compounds are effective against a range of plant pathogenic fungi. researchgate.net

Research into a series of novel 1,3,5-thiadiazine-2-thione derivatives demonstrated their efficacy against fungi such as Rhizoctonia solani. One particular derivative, 2-((5-(4-chlorobenzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide), showed an EC50 value of 33.70 µg/mL against R. solani, which was more effective than the commercial fungicide hymexazol (B17089) in the same study. researchgate.net This underscores the potential of the thione functional group within a heterocyclic system to serve as a potent toxophore in the design of new agricultural products.

Table 2: In Vitro Fungicidal Activity of Selected 1,3,5-Thiadiazine-2-thione Derivatives

| Pathogen | Compound 8a Inhibition Rate (at 100 µg/mL) | Compound 8d Inhibition Rate (at 100 µg/mL) |

| Xanthomonas oryzae pv. oryzicola | 30% | 21% |

| Xanthomonas oryzae pv. oryzae | 56% | 34% |

| Data adapted from a study on novel 1,3,5-thiadiazine-2-thione derivatives. researchgate.net Compound 8a is 2-((5-(4-chlorobenzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide); Compound 8d is 2-((5-(2,4-dichlorobenzyl)-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide). |

Coordination Chemistry and Metal Complexation of 1,3 Diazepane 2 Thione

Ligand Behavior and Distinct Coordination Modes of 1,3-Diazepane-2-thione

This compound (often abbreviated as Diap) primarily functions as a monodentate ligand through its exocyclic sulfur atom, a consequence of the C=S bond's ability to donate electron density. However, its structural features also permit it to act as a bridging ligand, linking multiple metal centers.

The most prevalent coordination mode for this compound involves the donation of the lone pair of electrons from the exocyclic sulfur atom to a metal center. googleapis.com This S-coordination is observed in complexes with a wide range of metals. The coordination results in a shift in the electronic state of the ligand, where the C=S bond loses some of its double-bond character. psu.edu Spectroscopic evidence, particularly the absence of ν(S-H) bands in the infrared spectra, confirms the exclusive S-coordination in its thione form. psu.edu

This ligand has been successfully incorporated into complexes with various transition metals, including:

Zinc(II) and Cadmium(II): Forms neutral, monomeric tetrahedral complexes where the metal is coordinated by the sulfur atoms of two this compound ligands and two acetate (B1210297) ligands. researchgate.netncl.ac.uk

Copper(I) and Silver(I): Readily forms complexes, often resulting in polymeric chains or intricate cluster arrangements. rsc.orgrsc.org In these structures, the thione ligand typically binds terminally to the copper or silver ions via the sulfur atom. rsc.orgnih.gov

Molybdenum and Tungsten: While not directly coordinating to Mo or W, this compound is a key ancillary ligand in mixed-metal cluster complexes. It coordinates to copper atoms, which in turn are part of a larger {MOS₃} (M = Mo, W) core. rsc.orgnih.gov

The coordination through the sulfur atom is a common feature for heterocyclic thiones when interacting with d¹⁰ metal ions like Zn(II), Cd(II), and Cu(I). researchgate.net

Beyond simple terminal S-coordination, this compound can act as a bridging ligand, connecting two metal centers (a μ₂-bridging mode). This functionality is crucial in the formation of extended one-dimensional polymeric structures and multi-metal cluster complexes. rsc.org

A notable example is the polymeric complex [AgI(Diap)]n, which forms during the attempted recrystallization of other silver-diap complexes. rsc.org In this intricate chain structure, all this compound ligands act as μ₂-bridges, linking pairs of silver atoms. rsc.org The asymmetric unit of this polymer contains three distinct silver ions, three iodide ions, and three bridging thione ligands, highlighting the structural complexity facilitated by this coordination mode. psu.edu

In mixed-metal cluster chemistry, while often found in a terminal coordination mode, the potential for bridging exists. For instance, in clusters with the formula [MOS₃(CuDiap)₃]I (M = Mo, W), the Diap ligands are terminally bonded to the copper atoms within a distorted cube-like MS₃Cu₃ core. nih.gov However, related thione ligands have been shown to bridge metal atoms in other cluster systems, suggesting a similar potential for this compound under different synthetic conditions. nih.gov

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of metal complexes involving this compound is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized by various spectroscopic techniques and, where possible, single-crystal X-ray diffraction to elucidate their structures.

Neutral monomeric complexes of Zinc(II) with this compound have been synthesized and structurally characterized. researchgate.netncl.ac.uk The reaction of zinc(II) acetate dihydrate with two equivalents of this compound in methanol (B129727) yields the complex [Zn(Diap)₂(OAc)₂]·H₂O. researchgate.net In this complex, the Zn(II) ion is in a pseudo-tetrahedral environment, coordinated by two sulfur atoms from the thione ligands and two oxygen atoms from the acetate ligands. researchgate.net

Spectroscopic analysis provides key insights into the coordination. In the infrared (IR) spectrum, the coordination of the thione ligand to the zinc center via the sulfur atom leads to a shift in the ν(C=S) band. nih.gov The N-H signal of the thione ligand in the ¹H NMR spectrum typically shows a downfield shift upon coordination. tandfonline.com The presence of strong intramolecular N-H···O hydrogen bonds is also a feature of these complexes. nih.govuu.nl

Table 1: Spectroscopic Data for a Representative Zinc(II) Complex

| Complex Formula | Method | Key Spectroscopic Features | Reference |

|---|

The coordination chemistry of this compound with Cadmium(II) mirrors that of Zinc(II), reflecting the similar properties of these group 12 metals. The complex [Cd(Diap)₂(OAc)₂]·H₂O is synthesized in a manner analogous to the zinc complex, by reacting cadmium(II) acetate dihydrate with the thione ligand in methanol. researchgate.netncl.ac.uk X-ray crystallography confirms that the cadmium atom is in a pseudo-tetrahedral MO₂S₂ environment. researchgate.net

Spectroscopic characterization of cadmium(II)-thione complexes consistently demonstrates coordination through the sulfur atom. researchgate.nettandfonline.com In ¹³C NMR spectroscopy, the C=S carbon signal of the thione ligand experiences an upfield shift upon coordination to cadmium. researchgate.net This is a characteristic feature for d¹⁰ metal ion complexes with heterocyclic thiones. researchgate.net The ¹H NMR spectra show a downfield shift for the N-H protons, which is also consistent with S-coordination. researchgate.nettandfonline.com

Table 2: Spectroscopic Data for a Representative Cadmium(II) Complex

| Complex Formula | Method | Key Spectroscopic Features | Reference |

|---|

Copper(I) readily forms complexes with this compound, leading to structurally interesting mixed-metal clusters. rsc.orgnih.gov For example, the reaction of (NH₄)₂[MO₂S₂] (where M = Mo or W) with CuCl, KI, and this compound in acetone (B3395972) produces air- and moisture-stable cluster compounds with the general formula [MOS₃(CuDiap)₃]I. rsc.orgnih.gov In these cationic clusters, the core consists of an incomplete, distorted cube-like MS₃Cu₃ arrangement. nih.gov Each copper atom is coordinated by a terminally-bound this compound ligand through its sulfur atom. nih.gov

The coordination of the ligand is confirmed by spectroscopic methods. In the IR spectra of these complexes, the ν(C=S) band of the free Diap ligand is shifted to a lower frequency, which is a direct consequence of the C=S bond losing some of its double-bond character upon coordination to copper. psu.edu The ¹H and ¹³C NMR spectra also show shifts in the proton and carbon signals of the Diap ligand upon complexation. rsc.orgrsc.org UV-Vis spectroscopy is also used to characterize the electronic properties of these cluster complexes. psu.edu

Table 3: Spectroscopic Data for Representative Copper(I) Complexes

| Complex Formula | Method | Key Spectroscopic Features | Reference |

|---|---|---|---|

| [MoOS₃(CuDiap)₃]I | IR, ¹H NMR, ¹³C NMR, UV-Vis, X-ray | IR: Shift of ν(C=S) to lower frequency. NMR: Shifts in Diap ligand signals upon coordination. X-ray: Terminal S-coordination of Diap to Cu atoms in a {MoOS₃Cu₃} cluster core. | psu.edursc.orgnih.gov |

Silver(I) Complexes Featuring this compound

The coordination chemistry of this compound (diap) with silver(I) reveals a tendency to form polymeric structures. A notable example is the complex [AgI(diap)]n, which can be formed from the decomposition of mixed-metal Ag-diap complexes during recrystallization attempts. researchgate.net The crystal structure of [AgI(diap)]n is a complex polymeric chain. researchgate.net

Within this structure, there are three distinct, distorted tetrahedral environments for the silver atoms. The structure is further characterized by direct silver-to-silver bonding interactions. The iodide ions in the polymer act as both bridging and terminal ligands. A key feature is that all this compound ligands bridge between pairs of silver atoms, coordinating through the sulfur atom. researchgate.net The structure is also stabilized by N-H···I hydrogen bonding. researchgate.net

In another instance, a silver(I) derivative with a substituted this compound ligand, abbreviated as SDiazMesS, was synthesized with the formula Ag₃(SDiazMesS)₂(NO₃)₃. digitellinc.com The characterization of this compound was established through techniques including elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. digitellinc.com

Palladium(II) Complexes with this compound Ligands

This compound acts as a ligand in the formation of complexes with palladium(II). Research has shown that palladium(II) complexes incorporating this and similar heterocyclic thione ligands exhibit a square-planar geometry. tandfonline.com The reaction of palladium cyanide with this compound (diap) can yield complexes with the general stoichiometry [Pd(diap)₂(CN)₂]. researchgate.net

In these complexes, the this compound ligand coordinates to the palladium(II) center. researchgate.net The coordination typically occurs through the sulfur atom of the thione group, which is a common bonding mode for such ligands. tandfonline.commdpi.com This sulfur-palladium bond formation is supported by spectroscopic data. tandfonline.com The study of these palladium complexes is driven in part by their potential bio-relevant activities, including antitumor properties. tandfonline.com

Mercury(II) Complexes of this compound

Mercury(II) readily forms complexes with heterocyclic thione ligands like this compound. researchgate.net The stoichiometry of these complexes, typically HgL₂X₂ or HgLX₂ (where L is the thione and X is a halide), depends on the reaction conditions and the specific ligand. researchgate.net For 1:2 complexes of the type HgL₂X₂, the mercury atom is generally found in a tetrahedral coordination environment, with the thione ligand binding through its sulfur atom. researchgate.net

While specific studies on this compound itself were not detailed in the provided results, research on a closely related N-substituted 1,3-diazepine thione ligand (SDiazMesS) demonstrates this reactivity. digitellinc.com Reaction of this ligand with mercury(II) halides resulted in the formation of complexes with the formula [Hg(SDiazMesS)₂][Hg₂X₆], where X can be chlorine, bromine, or iodine. digitellinc.com The characterization of these species confirms the coordination of the thione ligand to the mercury(II) center. digitellinc.comrsc.org Spectroscopic analysis, particularly NMR, confirms that complexation occurs at the sulfur atom. researchgate.net

Mixed-Metal Cluster Compounds Involving this compound

This compound (diap) is an effective ligand in the synthesis of mixed-metal cluster compounds. It has been incorporated into clusters containing silver/copper and tungsten/molybdenum. researchgate.netpsu.edu

One class of such compounds is formed by the reaction of AgI or CuCl with salts of [WS₄]²⁻ or [MoS₄]²⁻ in the presence of diap. This yields monomeric mixed-metal complexes with the general formula [MS₄Ag₂(diap)₄], where M is either W or Mo. researchgate.net In these structures, the diap ligands are terminally bonded to the silver atoms exclusively through their sulfur atoms. The core of these complexes consists of edge-sharing WS₄ and AgS₄ tetrahedra. researchgate.net

Advanced Spectroscopic Elucidation of Metal-1,3-Diazepane-2-thione Interactions

Fourier Transform Infrared (FTIR) Spectroscopy in Complex Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool for characterizing metal complexes of this compound and related thiones, as it provides direct evidence of coordination. The coordination of the thione ligand to a metal center via the sulfur atom induces characteristic shifts in specific vibrational bands. mdpi.comhilarispublisher.com

The most significant changes are observed in the C=S and C-N stretching frequencies. tandfonline.commdpi.com Upon complexation, the π-electron density in the exocyclic C=S bond is reduced, leading to a weakening of this bond. mdpi.com This is observed in the FTIR spectrum as a shift of the ν(C=S) band to a lower frequency (red shift). mdpi.com Conversely, the C-N bond gains more double bond character, resulting in a shift of the ν(C-N) band to a higher frequency (blue shift). tandfonline.commdpi.com The N-H stretching frequency, ν(N-H), also typically shifts to a higher frequency upon coordination. tandfonline.com The presence of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) bonds. tandfonline.com

Table 1: Typical FTIR Spectral Changes upon Complexation of Thione Ligands

| Vibrational Mode | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(N-H) | 3023–3379 | 2917–3468 | High-frequency shift indicates coordination |

| ν(C-N) | 1307–1602 | 1317–1573 | High-frequency shift indicates increased C-N double bond character |

| ν(C=S) | 506–739 | 562–762 | Low-frequency shift indicates S-coordination and weakening of C=S bond |

| ν(M-S) | N/A | 301–335 | Appearance of new band confirms metal-sulfur bond formation |

Note: The data ranges are generalized from studies on various thione complexes, including those with palladium. tandfonline.com

Nuclear Magnetic Resonance (NMR) Studies of Coordination and Ligand Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive evidence for the coordination of this compound to metal centers in solution. researchgate.netresearchgate.nettandfonline.com The chemical shifts of nuclei near the coordination site are sensitive to the changes in the electronic environment upon bond formation. researchgate.net

In the ¹³C NMR spectrum, the most diagnostic signal is that of the thiocarbonyl carbon (C=S). When the this compound ligand coordinates to a metal through its sulfur atom, this C=S carbon resonance experiences an upfield shift (a shift to a lower ppm value). tandfonline.com This shift is consistent with the shielding of the carbon nucleus as electron density moves towards the metal center. tandfonline.com

In the ¹H NMR spectrum, the protons attached to the nitrogen atoms (N-H) show a characteristic downfield shift (a shift to a higher ppm value) upon complexation. tandfonline.com This deshielding effect is a result of the increased double bond character of the C-N bond, which withdraws electron density from the N-H group. tandfonline.com These combined NMR observations strongly support the S-coordination of the thione ligand to the metal ion. researchgate.nettandfonline.com

Table 2: Characteristic NMR Chemical Shift Changes for Thione Ligands Upon Metal Coordination

| Nucleus | Observation | Rationale |

|---|---|---|

| ¹³C (C=S) | Upfield shift | Shielding of the carbon nucleus upon S→M bond formation. |

| ¹H (N-H) | Downfield shift | Deshielding of the proton due to increased C-N bond order and electron withdrawal. |

Note: These are general trends observed in the NMR spectra of thione complexes. tandfonline.comtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of this compound (diap) metal complexes. The technique provides insights into the electronic transitions occurring within the complex, which are influenced by the coordination of the metal ion to the thione ligand. These transitions typically fall into two main categories: d-d transitions and charge transfer (CT) transitions. libretexts.orglibretexts.org

The electronic spectra of metal complexes containing this compound often exhibit absorptions arising from both the ligand itself and the newly formed coordination environment. The free diap ligand displays intrinsic electronic transitions, and upon complexation, shifts in the absorption maxima (λmax) or the appearance of new bands can be observed. researchgate.net For instance, in mixed-metal cluster compounds such as [MOS₃(CuDiap)₃]I (where M = Mo or W), the UV-Vis spectra, typically recorded in solvents like DMF, reveal information about the electronic state of the complex. psu.edu

Charge transfer transitions are particularly significant in the UV-Vis spectra of these complexes. These can be classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), depending on the direction of electron transfer between the orbitals of the ligand and the metal. libretexts.orglibretexts.org In complexes of this compound, which acts as a sulfur-donor ligand, LMCT transitions are common, especially with oxidizing metal centers. uni-regensburg.de These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital.

While detailed spectral assignments for a wide range of this compound complexes are specific to each compound, general trends can be observed. The intense bands in the UV region are often attributable to ligand-centered transitions or charge transfer phenomena, whereas the weaker bands in the visible region, if present, are typically associated with d-d transitions within the metal center. libretexts.orgiitk.ac.in The d-d transitions are only possible for metal ions with partially filled d-orbitals (d¹ to d⁹ configurations) and are useful for determining the coordination geometry and the magnitude of the ligand field splitting. libretexts.orglibretexts.org

Crystallographic and Structural Characterization of this compound Metal Complexes

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of this compound metal complexes in the solid state. researchgate.netmdpi.comnih.govnih.gov This powerful analytical technique provides detailed information about bond lengths, bond angles, coordination geometries, and the nature of non-covalent interactions such as hydrogen bonding. berkeley.edu

Numerous metal complexes of this compound have been successfully crystallized and their structures determined by single-crystal X-ray diffraction. These studies have revealed a rich diversity in the coordination modes of the diap ligand and the resulting molecular architectures. For example, the reaction of AgI with this compound can lead to the formation of a polymeric complex, [AgI(Diap)]n. rsc.orgresearchgate.net The crystallographic analysis of this compound shows a complex one-dimensional polymeric chain structure. psu.edunih.gov

In other instances, discrete monomeric or cluster-type complexes are formed. For example, the synthesis and crystallographic characterization of neutral monomeric tetrahedral complexes of the type [M(Diap)₂(OAc)₂]·H₂O (where M = Zn, Cd and OAc = acetate) have been reported. researchgate.net Similarly, mixed-metal cluster compounds like [MOS₃(CuDiap)₃]I (M = Mo, W) have been structurally characterized, revealing an incomplete distorted cube MS₃Cu₃ core. psu.edunih.gov

The process of obtaining single crystals suitable for X-ray diffraction is a crucial step. Typically, these crystals are grown by slow evaporation of a solvent from a saturated solution of the complex or by diffusion techniques. The quality of the resulting diffraction data is paramount for an accurate structure determination.

The table below summarizes the crystallographic data for a selection of metal complexes of thione ligands, illustrating the types of information obtained from single-crystal X-ray diffraction studies.

| Compound | Crystal System | Space Group | Key Structural Features | Ref |

| [ZnCl₂(diptu)₂] | Orthorhombic | Pbcn | Distorted tetrahedral [ZnS₂Cl₂] environment. | nih.gov |

| [CdCl₂(C₄H₈N₂S)₂] | Monoclinic | P2₁/c | Distorted tetrahedral geometry around Cd(II). | nih.gov |

| [AgI(Diap)]n | --- | --- | Complex polymeric chain with distorted tetrahedral Ag environments and Ag-Ag bonding. | rsc.orgresearchgate.net |

| [MOS₃(CuDiap)₃]I | Rhombohedral | R3c or R3 | Incomplete distorted cube MS₃Cu₃ core with terminal oxo and Diap ligands. | psu.edunih.gov |

| [Cd(CH₃COO)₂(C₄H₈N₂S)₂] | Monoclinic | P2₁/c | Highly distorted octahedral coordination around Cd(II). | researchgate.net |

Note: 'diptu' refers to diisopropylthiourea and C₄H₈N₂S in the context of the cited paper refers to 1,3-diazinane-2-thione, a related cyclic thione.

Analysis of Coordination Geometries and Metal-Ligand Bond Distances

The structural data obtained from X-ray crystallography allows for a detailed analysis of the coordination environment around the metal center in this compound complexes. The coordination geometry is determined by the number and arrangement of the atoms bonded to the central metal ion. Common geometries observed for these complexes include tetrahedral and distorted octahedral. nih.govresearchgate.net

In many of its complexes, this compound acts as a monodentate ligand, coordinating to the metal ion exclusively through its sulfur atom. For example, in dichloridobis(1,3-diazinane-2-thione-κS)cadmium(II), the Cd(II) atom is bonded to two sulfur atoms from two thione ligands and two chloride ions, resulting in a distorted tetrahedral coordination geometry. nih.gov Similarly, in the mixed-metal complexes [MS₄Ag₂(Diap)₄] (M = W, Mo), the diap ligands are terminally bonded to the silver atoms through sulfur, with the silver centers exhibiting a tetrahedral AgS₄ coordination. rsc.orgresearchgate.net

The coordination can be more complex, as seen in (acetato-κO)(acetato-κO,O′)bis(1,3-diazinane-2-thione-κS)cadmium(II), where the cadmium ion is coordinated by two sulfur atoms from the thione ligands and oxygen atoms from two different acetate anions. researchgate.net One acetate acts as a bidentate chelating ligand, while the other is monodentate, leading to a highly distorted octahedral geometry around the Cd(II) center when considering a secondary, longer Cd-O interaction. researchgate.net

The following table presents selected metal-ligand bond distances and coordination geometries for some this compound and related thione complexes.

| Complex | Metal Center | Coordination Geometry | M-S Bond Distances (Å) | Other Key Bond Distances (Å) | Ref |

| [CdCl₂(C₄H₈N₂S)₂] | Cd(II) | Distorted Tetrahedral | --- | Cd-Cl: --- | nih.gov |

| [Cd(CH₃COO)₂(C₄H₈N₂S)₂] | Cd(II) | Distorted Octahedral | 2.529(1), 2.5787(8) | Cd-O: 2.266(2) - 2.421(2); Cd···O: 2.782(3) | researchgate.net |

| [AgI(Diap)]n | Ag(I) | Distorted Tetrahedral | --- | Ag-Ag: 2.980 | psu.edu |

| Dinuclear Pd Complex with 1,3-imidazoline-2-thione | Pd | Distorted Square-Planar | 2.3541(5), 2.3542(5) | Pd-P: 2.2914(5), 2.2984(5); Pd-N: 2.0345(17); Pd-C: 1.943(2), 1.957(2) | nih.gov |

| [ZnCl₂(diptu)₂] | Zn(II) | Distorted Tetrahedral | --- | Zn-Cl: 2.2634(4) | nih.gov |

Investigation of Intra- and Intermolecular Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding plays a crucial role in the solid-state structures of this compound metal complexes, influencing molecular conformation and crystal packing. The diap ligand contains two N-H groups that can act as hydrogen bond donors, while the thione sulfur atom and other ligands or counter-ions can act as acceptors.

Intramolecular hydrogen bonds are frequently observed and can be a determining factor in the conformation of the complex. For example, in dichloridobis(1,3-diazinane-2-thione-κS)cadmium(II), intramolecular N-H···Cl hydrogen bonds stabilize a "butterfly" syn molecular conformation. nih.gov This interaction helps to define the orientation of the thione ligands relative to the metal-chloride part of the molecule.

Intermolecular hydrogen bonds link individual complex units, building up supramolecular architectures in one, two, or three dimensions. These networks can involve various donor-acceptor pairs. In the zinc and cadmium acetate complexes, [M(Diap)₂(OAc)₂]·H₂O, both N-H···O and O-H···O intra- and intermolecular hydrogen bonds are present, creating a robust network. researchgate.net The N-H groups of the diap ligand form hydrogen bonds with the oxygen atoms of the acetate ligands, while the water molecule of crystallization can also participate in the hydrogen-bonding scheme.

In the mixed-metal cluster complexes [MOS₃(CuDiap)₃]I, one N-H group of each diap ligand forms a weak hydrogen bond with the iodide anion, while the other forms a stronger hydrogen bond with an oxygen atom of a neighboring cluster. psu.edunih.gov Similarly, in the polymeric silver complex [AgI(Diap)]n, N-H···S or N-H···I hydrogen bonds are features of the crystal structure. rsc.orgresearchgate.net The investigation of these hydrogen-bonding networks is essential for understanding the solid-state properties and crystal engineering of these coordination compounds.

The table below provides examples of hydrogen bonding interactions in the crystalline structures of metal complexes with this compound and related ligands.

| Complex | Hydrogen Bond Type | Donor-Acceptor | Interaction Details | Ref |

| [CdCl₂(C₄H₈N₂S)₂] | Intramolecular | N-H···Cl | Stabilizes a butterfly syn conformation. | nih.gov |

| [M(Diap)₂(OAc)₂]·H₂O (M=Zn, Cd) | Intra- and Intermolecular | N-H···O, O-H···O | Forms an extensive hydrogen-bonding network. | researchgate.net |

| [MOS₃(CuDiap)₃]I (M=Mo, W) | Intermolecular | N-H···I, N-H···O | Links clusters and anions. | psu.edunih.gov |

| [AgI(Diap)]n | Intermolecular | N-H···S, N-H···I | Contributes to the overall crystal packing. | rsc.orgresearchgate.net |

| [Cd(CH₃COO)₂(C₄H₈N₂S)₂] | Intramolecular | N-H···O | Links the diap ligand and acetate anions. | researchgate.net |

Note: C₄H₈N₂S in this context refers to 1,3-diazinane-2-thione.

Bioinorganic and Medicinal Chemistry Applications of 1,3 Diazepane 2 Thione Derivatives

Evaluation of Antimicrobial and Antifungal Activities

Derivatives of 1,3-diazepane-2-thione and related thione-containing heterocyclic compounds have been evaluated for their effectiveness against various microbial and fungal pathogens. ontosight.aiturkjps.org The presence of the thione group is often crucial for their biological activity. ontosight.aiturkjps.org

Research has shown that certain 1,3,5-thiadiazine-2-thione derivatives exhibit significant antifungal activity. For instance, one study found a particular derivative to be more effective against Candida krusei and C. parapsilosis than the commonly used antifungal drug fluconazole. turkjps.org Another study on novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole (B1197879) group demonstrated noteworthy antimicrobial effects against various plant-pathogenic bacteria and fungi. nih.govresearchgate.net Specifically, one compound from this series, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide, showed significant antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae, outperforming a commercial bactericide. nih.gov This same compound also exhibited more potent antifungal activity against Rhizoctonia solani than a commercial fungicide. nih.gov

Furthermore, complexes of this compound with metal ions have also been a subject of antimicrobial studies. For example, mercuric complexes with this compound (referred to as Diap in the study) and other related cyclic thiones have been synthesized and characterized. researchgate.netdbcls.jp While the free ligands themselves showed substantial antibacterial activities, their mercury(II) complexes were found to be less active. researchgate.net

The antimicrobial potential of these compounds underscores their importance as a template for the development of new antibacterial and antifungal agents. nih.govresearchgate.net

Table 1: Antimicrobial Activity of Selected Thione Derivatives

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference(s) |

| 3-phenyl-5-(l-phenylethyl)-tetrahydro-2H-l,3,5-thiadiazine-2-thione | Candida krusei, C. parapsilosis, C. albicans | Greater activity against C. krusei and C. parapsilosis than fluconazole. turkjps.org | turkjps.org |

| N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide | Xanthomonas oryzae pv. oryzicola, X. oryzae pv. oryzae, Rhizoctonia solani | Better antibacterial activity than a commercial bactericide; more effective against R. solani than a commercial fungicide. nih.gov | nih.gov |

| This compound (Diap) and its mercuric complexes | Bacteria | The free ligand exhibits substantial antibacterial activity. researchgate.net | researchgate.net |

Antitumor and Anticancer Research Modalities

The exploration of this compound derivatives in cancer research has led to the investigation of their metal complexes as potential therapeutic agents. The ability of the thione group to coordinate with metal ions has been a key aspect of this research.

Gold(III) complexes have emerged as a promising class of potential anticancer agents, often exhibiting cytotoxic properties against various cancer cell lines. frontiersin.orgnih.govrsc.orgmdpi.com While gold(III) complexes can be unstable under physiological conditions, the use of multidentate ligands can enhance their stability. nih.gov

Research into gold(III) complexes with ligands similar to this compound has shown significant cytotoxic effects. For instance, a series of gold(III) complexes with bipyridine derivatives demonstrated excellent cytotoxic activity against several cancer cell lines, with IC50 values often in the low micromolar range, surpassing the activity of cisplatin (B142131) in many cases. nih.gov These complexes are thought to exert their effects by targeting thiol-containing enzymes like thioredoxin reductase. researchgate.net The coordination of ligands to the gold(III) center is crucial for their biological activity. nih.gov

While direct studies on Gold(III) complexes of this compound are not extensively detailed in the provided results, the broader research on similar gold(III) complexes suggests a promising avenue for future investigation into the cytotoxic potential of such compounds. frontiersin.orgnih.govnih.govresearchgate.net

Palladium(II) complexes, sharing chemical similarities with platinum-based anticancer drugs, have been extensively studied as potential alternatives. nih.govnih.gov Various palladium(II) complexes incorporating thione-containing ligands have demonstrated significant cytotoxic activity against a range of cancer cell lines.

For example, palladium(II) complexes with thiazine (B8601807) and thiazoline (B8809763) derivative ligands have been synthesized and evaluated. nih.gov Complexes with phenyl substitutions on the ligands showed the most promising results, with IC50 values ranging from 46.39 ± 3.99 μM to 62.74 ± 6.45 μM and were found to induce apoptosis in tumor cells. nih.gov In another study, a palladium(II) complex with 1,8-diaminonaphthalene-2-thione displayed promising antiproliferative activity against colon (LoVo) and breast (MCF-7) cancer cells, with IC50 values of 21.13 µM and 22.25 µM, respectively. researchgate.net

Furthermore, some palladium(II) complexes have shown higher cytotoxicity than the established anticancer drug cisplatin. Diimine palladium(II) complexes of alkyldithiocarbamate derivatives exhibited LD50 values in the range of 0.131±0.025 to 0.934 ± 0.194 on various human cell lines, indicating greater potency than cisplatin in these specific assays. who.int Similarly, certain palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones showed better activity against HepG-2 cancer cells than cisplatin. elsevierpure.com These findings highlight the potential of palladium(II) complexes with thione-containing ligands, including those derived from this compound, as effective anticancer agents.

Table 2: Cytotoxic Activity of Selected Palladium(II) Complexes

| Palladium(II) Complex | Cancer Cell Line(s) | IC50/LD50 Value(s) | Reference(s) |

| Complexes with phenyl-substituted thiazine/thiazoline ligands | HeLa, HL-60, U-937 | 46.39 ± 3.99 μM to 62.74 ± 6.45 μM | nih.gov |

| Complex with 1,8-diaminonaphthalene-2-thione | LoVo (colon), MCF-7 (breast) | 21.13 µM, 22.25 µM | researchgate.net |

| Diimine complexes of alkyldithiocarbamate derivatives | OV2008, HepG2, A549 | 0.131±0.025 to 0.934 ± 0.194 (LD50) | who.int |

| Complex with indole-3-carbaldehyde thiosemicarbazone | HepG-2 | 22.8 μM | elsevierpure.com |

The unique structural features of this compound and its derivatives make them promising scaffolds for the development of new anticancer drug leads. ontosight.ainih.gov The ability to modify the core structure allows for the synthesis of a wide range of compounds with diverse biological activities. ontosight.ai

Thione-containing heterocyclic compounds, in general, have been identified as having potential for developing leishmanicidal drugs with additional anti-inflammatory and analgesic properties. researchgate.net Specifically in cancer research, derivatives of 1,3,4-oxadiazole-2-thione have been identified as promising lead compounds with broad-spectrum anticancer activity. nih.gov Similarly, 1,2,4-triazolin-5-thione derivatives have shown antiproliferative potency against various cancer cell lines. nih.gov

The development of metal-based drugs, including those with gold and palladium, continues to be an active area of research. rsc.org The rationale is to create novel agents with different mechanisms of action and improved pharmaceutical profiles compared to existing platinum-based therapies. rsc.org The versatility of the this compound scaffold, combined with the therapeutic potential of metal complexes, suggests that its derivatives are valuable candidates for the design and synthesis of new anticancer drug leads.

Development of Antiseptic and Antidepressive Agents Based on Thione Scaffolds

Cyclic thioureas, the class of compounds to which this compound belongs, have been recognized for their potential in developing antiseptic and antidepressive agents. researchgate.netmdpi.com The thione moiety is a key structural feature that contributes to these biological activities.

While specific studies focusing solely on this compound for these applications were not found in the initial search, the broader class of cyclic thioureas has been investigated. For instance, derivatives of benzimidazole-2-thione, which also contains a cyclic thiourea (B124793) unit, have been noted for their utility as antiseptic agents. researchgate.netmdpi.com This suggests that the thione scaffold present in this compound could be a valuable starting point for the design and synthesis of new compounds with antiseptic properties.

Role in Enzyme Inhibition Studies

The 1,3-diazepine scaffold, including its thione derivatives, is widely used in medicinal chemistry to design enzyme inhibitors. nih.govresearchgate.net Enzymes are critical biological catalysts, and their inhibition is a key strategy in the treatment of many diseases. medcraveonline.comibmmpeptide.com

The 1,3-diazepine moiety is present in clinically used drugs that act as enzyme inhibitors, such as the anticancer compound pentostatin (B1679546) and the β-lactamase inhibitor avibactam. nih.gov This highlights the potential of the this compound scaffold in the development of new enzyme inhibitors.

Thiadiazole derivatives, which are structurally related to thione-containing heterocycles, have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for antidepressants. nih.gov Molecular docking studies have helped to understand how these compounds bind to the active sites of enzymes. nih.gov Furthermore, some 1,3-diazine derivatives have been identified as potential inhibitors of glucosamine-6-phosphate synthase, an enzyme that could be a target for antimicrobial or antidiabetic drugs. semanticscholar.org

The ability of the thione group to interact with biological targets, coupled with the structural versatility of the 1,3-diazepane (B8140357) ring, makes this compound and its derivatives valuable tools in enzyme inhibition studies and the development of new therapeutic agents. nih.govresearchgate.net

Application in Antisense Oligonucleotide Design and Pharmacological Property Optimization

One of the most common modifications is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with sulfur. nih.govfrontiersin.org While PS modification increases nuclease resistance, it also introduces chirality at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers that can have different biological properties. nih.govresearchgate.net

A more advanced modification involves the incorporation of phosphoryl guanidine (B92328) (PN) linkages, which can be synthesized using derivatives of this compound. nih.govresearchgate.net Research has focused on incorporating these PN linkages into stereopure oligonucleotides, where the chirality of each backbone linkage is precisely controlled. researchgate.net This approach aims to further optimize the therapeutic properties of ASOs.

Detailed Research Findings

Studies have reported the synthesis and impact of incorporating stereopure phosphoryl guanidine-containing backbone linkages into ASOs. researchgate.net The synthesis of the key reagent, this compound, is achieved by reacting butane-1,4-diamine with carbon disulphide in dimethyl sulfoxide (B87167) (DMSO). nih.gov This thione derivative is then used to create the guanidine-containing linkages in the oligonucleotide backbone.

Research investigating the impact of these PN linkages on ASO activity has yielded significant findings. When incorporated into stereopure oligonucleotides targeting genes such as Malat1 and C9orf72, these modifications have demonstrated a substantial increase in potency. researchgate.net

Key findings from these studies include:

Increased Potency: The incorporation of various PN linkages into a stereopure ASO backbone was found to increase the potency of gene silencing by up to 10-fold in cultured neurons under free-uptake conditions when compared to equivalent stereopure phosphorothioate (PS) and phosphodiester (PO) ASOs. researchgate.net

Improved In Vivo Activity: A specific type of this modification, designated PN-1, resulted in significant silencing benefits in the mouse brain and spinal cord, even at low doses. researchgate.net This suggests improved potency and a more durable response in tissues that are typically difficult for oligonucleotides to access. researchgate.net

These findings highlight the potential of using this compound derivatives to create advanced ASOs with superior pharmacological profiles. The enhanced potency and improved tissue distribution offered by PN linkages could expand the application of antisense therapeutics to a wider range of neurological disorders. researchgate.net

Table 1: Comparative Potency of Modified Antisense Oligonucleotides in Cultured Neurons

| Backbone Modification | Relative Potency Increase (vs. PS/PO ASO) | Source |

|---|---|---|

| Phosphoryl Guanidine (PN) Linkage | Up to 10-fold | researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butane-1,4-diamine |

| Carbon disulphide |

| Dimethyl sulfoxide (DMSO) |

| Phosphodiester (PO) |

Computational and Theoretical Investigations of 1,3 Diazepane 2 Thione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution.

For 1,3-diazepane-2-thione, DFT calculations can elucidate the fundamental aspects of its electronic character. The geometry of the molecule can be optimized to find the most stable arrangement of atoms, providing precise bond lengths and angles. Frequency calculations at the same level of theory can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

In cyclic thioureas, the presence of the sulfur atom significantly influences the electronic structure. Studies on related 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones have shown that replacing oxygen with sulfur (thionation) leads to a bathochromic shift (a shift to longer wavelengths) in the absorption bands, which is indicative of a smaller HOMO-LUMO gap. nih.govanu.edu.au This is because the sulfur p-orbitals are higher in energy than oxygen p-orbitals, leading to a higher HOMO energy level. A similar effect would be expected for this compound when compared to its oxygen analogue, 1,3-diazepan-2-one.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show a high negative potential around the sulfur atom, indicating its nucleophilic character and propensity to engage in reactions such as alkylation or coordination to metals. The N-H protons would exhibit a positive potential, highlighting their role as hydrogen bond donors.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Based on Analogous Compounds) This table presents expected values based on DFT studies of similar cyclic thioureas. Actual experimental or calculated values may differ.

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high (e.g., -5.5 to -6.5 eV) | Indicates good electron-donating ability, with significant contribution from sulfur p-orbitals. |

| LUMO Energy | Moderately low (e.g., -0.5 to -1.5 eV) | The thiocarbonyl π* orbital is the primary electron acceptor site. |

| HOMO-LUMO Gap | Relatively small (e.g., 4.0 to 5.0 eV) | Suggests higher reactivity compared to the corresponding urea. |

| MEP: Sulfur Atom | High negative potential (red region) | Confirms nucleophilic character and site for electrophilic attack. |

| MEP: N-H Protons | High positive potential (blue region) | Indicates sites for hydrogen bonding and interaction with nucleophiles. |

Molecular Modeling and Simulation Approaches for Conformational Analysis

The seven-membered diazepane ring of this compound is flexible and can adopt multiple conformations. Identifying the most stable conformers is essential as the molecule's three-dimensional shape governs its physical properties and biological interactions. Molecular modeling and simulation are the primary tools for exploring this conformational space.

Computational conformational analysis typically begins with a molecular mechanics search to identify a wide range of possible low-energy structures. These initial geometries are then subjected to higher-level quantum mechanical calculations (like DFT) for more accurate energy rankings and geometric parameters.

For seven-membered rings like diazepane, several conformations are possible, including the chair, boat, and twist-boat forms. iucr.orgnih.goviucr.org Studies on related 1,4-diazepan-5-one (B1224613) derivatives have shown that the chair conformation is often the most stable. iucr.orgnih.goviucr.org For this compound, it is likely that a twist-chair or a distorted chair conformation would be the global minimum, balancing the torsional strain and non-bonded interactions within the ring. The planarity of the thiourea (B124793) moiety (-NH-C(S)-NH-) will impose significant constraints on the possible ring conformations.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal the pathways for interconversion between different conformers and the relative populations of each state at a given temperature. This provides a more realistic picture of the molecule's behavior in solution.

Table 2: Plausible Low-Energy Conformations of the this compound Ring Based on conformational studies of related seven-membered heterocyclic systems.

| Conformation | Key Structural Features | Relative Energy (Hypothetical) |

| Twist-Chair | Avoids eclipsing interactions, pseudo-axial and pseudo-equatorial positions for substituents. | Lowest |

| Chair | Can suffer from flagpole interactions or torsional strain depending on substitution. | Low |

| Twist-Boat | A flexible intermediate conformation. | Intermediate |

| Boat | Generally higher in energy due to flagpole interactions and eclipsing strain. | Highest |

Elucidation of Reaction Mechanisms and Energetics via Computational Methods

Computational chemistry is indispensable for mapping out the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and kinetics.

For this compound, computational methods can be used to study a variety of reactions. For instance, the mechanism of its synthesis, often from a diamine and a thiocarbonyl source, can be modeled. More importantly, its subsequent reactions, such as alkylation at the sulfur atom or reactions involving the nitrogen atoms, can be investigated in detail.

A computational study on the conversion of macrocyclic bis(thioureas) into cyclic monothioureas revealed multiple complex mechanistic pathways involving prototropic equilibria and sigmatropic shifts. acs.orgfigshare.com This highlights the thiourea group's ability to participate in a variety of processes. Similarly, the reaction of this compound with electrophiles or nucleophiles could proceed through several competing pathways. DFT calculations can identify the transition state for each path, and the one with the lowest activation energy will be the most favorable. pnas.org For example, in an alkylation reaction, calculations could determine whether the reaction proceeds via an S-alkylation or N-alkylation pathway by comparing the respective transition state energies.

The role of the solvent can also be incorporated into these models using implicit or explicit solvent models, providing a more accurate representation of reaction conditions.

Structure-Activity Relationship (SAR) Studies through Integrated Computational and Experimental Techniques

In drug discovery, Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Integrating computational techniques with experimental data can accelerate this process. For this compound, which can serve as a scaffold for new therapeutic agents, computational SAR methods are highly valuable.

Quantitative Structure-Activity Relationship (QSAR) is a key computational technique in this area. tandfonline.comtandfonline.com A QSAR model is a mathematical equation that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." These descriptors can be calculated using computational chemistry and include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

To build a QSAR model for derivatives of this compound, one would first synthesize and test a library of analogues with varying substituents on the diazepane ring. The biological activity data would then be correlated with the calculated descriptors using statistical methods like multiple linear regression or partial least squares. nih.gov

A successful QSAR model can:

Predict Activity: Estimate the biological activity of new, unsynthesized compounds, helping to prioritize which molecules to make next.

Provide Mechanistic Insight: Identify the key structural features that are most important for activity. For example, a model might show that activity is positively correlated with the electron-donating ability of a substituent at a particular position, guiding further design. nih.gov

Optimize Lead Compounds: Guide the modification of a lead compound to enhance potency and improve properties like solubility or metabolic stability.

Molecular docking, another computational method, can complement QSAR studies. If the biological target (e.g., an enzyme or receptor) is known, docking can predict how different derivatives of this compound bind to the active site. This provides a visual, 3D model of the interaction, helping to explain the observed SAR and design new compounds with improved binding affinity.

Table 3: Common Molecular Descriptors Used in QSAR Studies These descriptors would be calculated for a series of this compound derivatives to build a predictive model.

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the molecule's ability to participate in electronic interactions (e.g., hydrogen bonding, electrostatic interactions). |

| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area, Shape Indices | Describes the size and shape of the molecule, which is crucial for fitting into a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Describes the molecule's solubility and ability to cross cell membranes. |

| Quantum Chemical | Total Energy, Heat of Formation | Relates to the overall stability of the molecule. |

Advanced Material Science and Industrial Applications of 1,3 Diazepane 2 Thione

Development of Advanced Anticorrosive Agents

Thiourea (B124793) and its derivatives are well-established as effective corrosion inhibitors, particularly for steels in acidic environments. ampp.orgosti.gov The efficacy of these compounds is rooted in their ability to adsorb onto a metal's surface, creating a protective barrier that impedes corrosive processes. ampp.org

The primary mechanism involves the sulfur atom of the thiourea group, which acts as the primary center for adsorption onto the steel surface. onepetro.org This interaction is often supplemented by the nitrogen atoms within the molecule. Density functional theory (DFT) studies on related thiourea compounds have shown strong interactions between the sulfur atom and the iron atoms of a steel surface, leading to the formation of robust protective bonds. onepetro.org This adsorption process blocks the active sites on the metal that are susceptible to attack by corrosive agents, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. osti.govonepetro.org Consequently, compounds like 1,3-Diazepane-2-thione are considered mixed-type inhibitors. researchgate.net

The inhibition efficiency of thiourea derivatives generally increases with higher concentrations and is influenced by the molecular structure. ampp.orgosti.gov The adsorption of these inhibitors typically follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface. ampp.orgresearchgate.net Research indicates that both physisorption (electrostatic interactions) and chemisorption (covalent bonding) can be involved in the protective layer's formation. researchgate.net

While specific data for this compound is not extensively documented, the performance of other thiourea derivatives provides a strong indication of its potential.

Inhibition Efficiency of Representative Thiourea Derivatives on Mild Steel

| Thiourea Derivative | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-2-thiourea (with 4-hydroxy-3-methoxybenzaldehyde) | 1 M H₂SO₄ | Optimal | 97.47 | researchgate.net |

| 1,3-Diphenyl-2-thiourea (with 4-hydroxy-3-methoxybenzaldehyde) | 1 M HCl | Optimal | 89.73 | researchgate.net |

| N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide | 1 M HCl | 1 mM | 93.18 | researchgate.net |

| N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide | 15% HCl | 4 mM | 97.63 | researchgate.net |

Application as Friction Attenuators in Lubrication Systems

The search for new lubricant additives is driven by the need to reduce friction and wear in mechanical systems while also addressing environmental concerns associated with traditional zinc- and phosphorus-containing additives. Cyclic thioureas have been identified as promising additives for lubricating oils. google.com The functional group's ability to interact with metal surfaces is key to this application.

When introduced into a lubricant, a compound like this compound can form a thin, resilient film on the surfaces of moving parts. This boundary film is created by the adsorption of the polar thiourea molecule onto the metal. The film acts as a physical barrier, preventing direct metal-to-metal contact, which is the primary cause of friction and wear, especially under high-load conditions. The sulfur atom plays a critical role in this surface activity, adhering strongly to the metallic components. A patent for cyclic thiourea additives highlights their utility in enhancing the antiwear properties of lubricants. google.com This suggests that this compound could function as an effective friction attenuator and antiwear agent in various lubrication systems.

Utilization in Heavy Metal Adsorption Technologies and Environmental Remediation

The presence of heavy metal ions in wastewater from industrial processes is a significant environmental problem due to their toxicity and persistence. mdpi.com Adsorption is considered a highly effective and low-cost method for removing these contaminants. mdpi.com Thiourea and its derivatives are recognized for their ability to form stable complexes with various metal ions, making them suitable for environmental remediation applications. annexechem.comwikipedia.org

The efficacy of this compound in this context would rely on the principle of chelation. nih.gov The sulfur atom in the thiourea moiety is a soft Lewis base, which gives it a strong affinity for soft Lewis acid metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). wikipedia.orgnih.gov During the adsorption process, the thiourea group can bind to heavy metal ions in the water, effectively sequestering them from the solution. nih.gov This process can involve mechanisms such as ion exchange or chemisorption, where strong chemical bonds are formed between the sulfur atom and the metal ion. mdpi.com

Adsorption Performance of Various Adsorbents for Heavy Metal Removal

| Adsorbent Material | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Graphene Oxide/3,5-diaminobenzoic acid | Pb²⁺ | Not specified, but 99.7% removal efficiency | nih.gov |

| Graphene Oxide/3,5-diaminobenzoic acid | Al³⁺ | Not specified, but 99.8% removal efficiency | nih.gov |

| Zeolitic Volcanic Tuff | Pb²⁺ | ~0.049 | mdpi.com |

| Zeolitic Volcanic Tuff | Cr³⁺ | ~0.048 | mdpi.com |

| Peppermint Extract | Pb²⁺ | High efficiency (95%) at low dosage | researchgate.net |

The potential to immobilize this compound onto a solid support could yield a highly effective and selective adsorbent for treating industrial effluents and remediating contaminated water sources. mdpi.com

常见问题

Q. What are the standard synthetic routes for 1,3-Diazepane-2-thione, and how can researchers optimize yields?

The synthesis typically involves reacting butane-1,4-diamine with carbon disulfide in dimethyl sulfoxide (DMSO) at 70°C for 16 hours, yielding ~68% after purification via precipitation and solvent extraction . Key steps include TLC monitoring (5% CH₃OH:CH₂Cl₂) and vacuum drying. To optimize yields, researchers should ensure precise stoichiometric ratios (e.g., 0.567 mol diamine to 0.682 mol CS₂) and controlled temperature during the reaction .

Q. How is this compound characterized spectroscopically?

Proton NMR (400 MHz, CDCl₃) reveals distinct signals: δ 6.69 (s, 2H, NH), 3.28–3.24 (m, 4H, CH₂-N), and 1.77–1.74 (m, 4H, CH₂-CH₂) . Researchers should compare these data with computational predictions (e.g., quantum chemical calculations) to validate structural assignments .

Q. What are common applications of this compound in coordination chemistry?

It serves as a ligand for transition metals like cadmium, forming complexes such as [Cd(Diap)₂(OAc)₂]·H₂O (Diap = this compound), characterized by tetrahedral geometry and N-H⋯O hydrogen bonding . Basic studies should focus on stoichiometric variations and solubility in polar solvents.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields or analytical data for this compound?

Discrepancies often arise from solvent purity, reaction time, or workup methods. For example, extended heating (>16 hours) may degrade the product. Researchers should replicate protocols under inert atmospheres and cross-validate NMR data with databases like NIST Chemistry WebBook . Systematic error analysis (e.g., GC-MS for byproduct identification) is critical .

Q. What methodological frameworks are suitable for designing iterative studies on this compound derivatives?

Adopt mixed-methods approaches:

- Qualitative: Iterative data collection (e.g., interviews with synthetic chemists) to identify bottlenecks .

- Quantitative: DOE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loadings) .

- Analytical: Multivariate analysis of spectroscopic data to detect structural anomalies .

Q. How does this compound perform in environmental applications, such as heavy metal remediation?

Its thione group enables chelation of toxic metals (e.g., Cd²⁺) in soil. Advanced studies should quantify binding constants (e.g., via isothermal titration calorimetry) and assess biodegradation pathways under varying pH conditions .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Replace DMSO with greener solvents (e.g., ethanol-water mixtures) to reduce toxicity . Catalytic systems like FeCl₃·6H₂O (used in analogous thione syntheses) can enhance reaction rates and selectivity .

Methodological and Theoretical Considerations

Q. How can computational chemistry enhance the study of this compound’s reactivity?